molecular formula C12H13BrO3 B10878277 (2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid

(2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid

Cat. No.: B10878277
M. Wt: 285.13 g/mol
InChI Key: WSYPAOZDSOIRRL-ZZXKWVIFSA-N
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Description

(2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a propoxy group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Bromination: The starting material, 2-propoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Esterification: The brominated product is then esterified with an appropriate esterifying agent such as ethyl chloroformate to form the corresponding ester.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various derivatives and intermediates.

Biology

The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for efficacy and safety in preclinical and clinical studies.

Industry

The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also used in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromo-2-propoxyphenyl)prop-2-enoic acid: Similar structure but with the bromine atom at the 4-position.

    (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid: Chlorine atom instead of bromine.

    (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid: Methoxy group instead of propoxy.

Uniqueness

(2E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

(E)-3-(5-bromo-2-propoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H13BrO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15)/b6-3+

InChI Key

WSYPAOZDSOIRRL-ZZXKWVIFSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=C/C(=O)O

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=CC(=O)O

Origin of Product

United States

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